molecular formula C17H14ClFN4O2 B11383823 2-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

2-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11383823
M. Wt: 360.8 g/mol
InChI Key: SLHUFVMFVBTUJK-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a approach, where an azide and an alkyne react in the presence of a copper catalyst.

    Introduction of the Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions.

    Hydroxymethylation: The hydroxymethyl group is introduced via a formaldehyde reaction under basic conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-N-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-N-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide has numerous applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Pharmaceuticals: It is explored as a potential drug candidate for treating various diseases, including bacterial and fungal infections.

    Materials Science: The compound is used in the development of new materials with unique properties, such as enhanced conductivity and stability.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-N-[(4-fluorophenyl)methyl]-2H-1,2,3-triazole-4-carboxamide: Lacks the hydroxymethyl group.

    2-(4-Chlorophenyl)-N-[(4-fluorophenyl)methyl]-5-methyl-2H-1,2,3-triazole-4-carboxamide: Contains a methyl group instead of a hydroxymethyl group.

Uniqueness

The presence of the hydroxymethyl group in 2-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide enhances its solubility and reactivity, making it more versatile for various applications compared to its analogs.

Properties

Molecular Formula

C17H14ClFN4O2

Molecular Weight

360.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)triazole-4-carboxamide

InChI

InChI=1S/C17H14ClFN4O2/c18-12-3-7-14(8-4-12)23-21-15(10-24)16(22-23)17(25)20-9-11-1-5-13(19)6-2-11/h1-8,24H,9-10H2,(H,20,25)

InChI Key

SLHUFVMFVBTUJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NN(N=C2CO)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

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